Propargyl-PEG2-acid is a valuable tool in scientific research due to its unique chemical properties. It functions as a heterobifunctional crosslinker, meaning it possesses two distinct functional groups that enable conjugation with other molecules. This property makes it highly versatile for various applications in chemical biology and medicinal chemistry [].
One key application of Propargyl-PEG2-acid lies in bioconjugation. The molecule features two key functional groups:
The presence of a hydrophilic polyethylene glycol (PEG) spacer between the two functional groups plays a crucial role. PEG enhances the water solubility of the resulting conjugate, improving its biocompatibility and reducing aggregation within biological systems [].
Propargyl-PEG2-acid finds applications in the development of novel therapeutic agents:
Propargyl-PEG2-acid is a specialized compound characterized by its dual functional groups, featuring a propargyl moiety and a carboxylic acid. This compound is classified as a heterobifunctional polyethylene glycol derivative, which enhances its utility in various chemical and biological applications. The propargyl group allows for participation in copper-catalyzed click reactions, particularly with azides, leading to the formation of stable triazole linkages. This property is essential for bioconjugation processes, where it facilitates the attachment of probes or tags to biomolecules, thereby enabling detailed studies of protein interactions and functions .
Propargyl-PEG2-acid engages primarily in click chemistry reactions, particularly with azide-functionalized compounds. The reaction mechanism typically involves:
Propargyl-PEG2-acid exhibits significant biological activity due to its role in enhancing the solubility and stability of therapeutic agents. Its applications include:
The synthesis of Propargyl-PEG2-acid typically involves several steps:
This multi-step synthesis allows for precise control over the molecular weight and functionalization of the PEG chain .
Propargyl-PEG2-acid stands out due to its specific combination of a carboxylic acid and a propargyl group, making it particularly suited for applications requiring both bioconjugation capabilities and enhanced solubility characteristics.
Interaction studies involving Propargyl-PEG2-acid focus on its ability to form stable linkages with various biomolecules. These studies often utilize:
The results from these studies highlight the compound's effectiveness in facilitating targeted interactions within biological systems .
Propargyl-polyethylene glycol 2-acid exhibits a well-defined molecular structure characterized by the molecular formula C8H12O4 [1] [2]. The compound possesses a molecular weight of 172.18 grams per mole, with a monoisotopic mass of 172.073559 atomic mass units [2]. The structure is represented by the canonical simplified molecular-input line-entry system notation C#CCOCCOCCC(=O)O [1] [6].
The molecular architecture consists of three distinct functional domains connected in a linear arrangement [1] [7]. The terminal alkyne functionality, commonly referred to as the propargyl group, presents a carbon-carbon triple bond with the chemical environment C≡C-H [1] [7]. This terminal alkyne is connected through a two-unit polyethylene glycol spacer, consisting of repeating -CH2CH2O- units that provide structural flexibility and hydrophilicity [1] [3]. The terminal carboxylic acid group (-COOH) completes the molecular structure, enabling further chemical modifications through amide bond formation [1] [7].
The International Union of Pure and Applied Chemistry Key for this compound is NNWHATPXNWOQKD-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications [1] [2]. The compound is registered under Chemical Abstracts Service number 1859379-85-3 [1] [2] [3].
Propargyl-polyethylene glycol 2-acid manifests as a pale yellow oily matter under standard laboratory conditions [3]. The compound exhibits a liquid form at room temperature, distinguishing it from solid polyethylene glycol derivatives of higher molecular weights [10]. The oily consistency facilitates handling and incorporation into various chemical reactions and formulations.
The density of the compound has been determined to be 1.1±0.1 grams per cubic centimeter, indicating a slightly higher density than water [3]. This physical property influences the compound's behavior in aqueous solutions and affects its distribution characteristics in biphasic systems. The boiling point has been calculated to be 306.6±27.0 degrees Celsius at standard atmospheric pressure [3].
The compound demonstrates specific optical properties that can be utilized for identification and purity assessment. The refractive characteristics contribute to its identification in analytical procedures, although specific refractive index values require further experimental determination under standardized conditions.
Property | Value | Reference |
---|---|---|
Appearance | Pale Yellow Oily Matter | [3] |
Physical State | Liquid | [10] |
Density (g/cm³) | 1.1±0.1 | [3] |
Boiling Point (°C) | 306.6±27.0 | [3] |
Purity (%) | ≥95% | [3] [7] |
The solubility characteristics of propargyl-polyethylene glycol 2-acid demonstrate significant variation across different solvent systems, reflecting the amphiphilic nature of the molecule [6] [10]. In dimethyl sulfoxide, the compound exhibits exceptional solubility, reaching concentrations of 250 milligrams per milliliter, equivalent to 1451.97 millimolar [6] [10]. This high solubility in dimethyl sulfoxide requires ultrasonic treatment to achieve complete dissolution and maintain solution clarity [10].
Aqueous solubility systems reveal more modest but practical solubility parameters for biological applications [10]. In a formulated system containing 10% dimethyl sulfoxide, 40% polyethylene glycol 300, 5% Tween-80, and 45% saline, the compound maintains solubility at concentrations of at least 2.08 milligrams per milliliter (12.08 millimolar), producing clear solutions suitable for biological studies [10].
Alternative aqueous formulations demonstrate similar solubility profiles [10]. The combination of 10% dimethyl sulfoxide with 90% sulfobutylether-beta-cyclodextrin in saline achieves comparable solubility levels of at least 2.08 milligrams per milliliter [10]. Interestingly, non-aqueous systems such as 10% dimethyl sulfoxide in corn oil also support similar solubility concentrations, indicating versatility across diverse solvent environments [10].
Solvent System | Solubility (mg/mL) | Solubility (mM) | Solution Appearance | Reference |
---|---|---|---|---|
Dimethyl Sulfoxide | 250 | 1451.97 | Clear (with ultrasonic) | [6] [10] |
10% Dimethyl Sulfoxide + 40% Polyethylene Glycol 300 + 5% Tween-80 + 45% saline | ≥2.08 | 12.08 | Clear | [10] |
10% Dimethyl Sulfoxide + 90% (20% Sulfobutylether-beta-cyclodextrin in saline) | ≥2.08 | 12.08 | Clear | [10] |
10% Dimethyl Sulfoxide + 90% corn oil | ≥2.08 | 12.08 | Clear | [10] |
The logarithm of the partition coefficient (XLogP3) value of -0.5 indicates a hydrophilic character, consistent with the observed solubility patterns [21]. This parameter suggests favorable partitioning into aqueous phases, supporting the compound's utility in biological applications where water solubility is advantageous.
Storage stability represents a critical parameter for maintaining the chemical integrity of propargyl-polyethylene glycol 2-acid [3] [6]. The compound requires storage at temperatures between -20 and 4 degrees Celsius to preserve its structural integrity and prevent degradation [3] [6]. Long-term storage protocols recommend maintenance at -20 degrees Celsius under nitrogen atmosphere to minimize oxidative degradation and maintain chemical stability [6] [12].
Short-term storage conditions permit maintenance at 2-8 degrees Celsius for periods ranging from days to weeks [3]. However, extended storage under these conditions may lead to gradual degradation, particularly affecting the terminal alkyne functionality that is susceptible to oxidation and polymerization reactions [3].
Solution stability varies significantly depending on the solvent system employed [6]. In dimethyl sulfoxide solutions, the compound maintains stability for up to six months when stored at -80 degrees Celsius, while storage at -20 degrees Celsius limits stability to one month [10]. These parameters necessitate careful consideration of storage conditions based on intended use timelines and application requirements.
The compound demonstrates susceptibility to moisture and atmospheric oxygen, requiring storage under inert gas conditions such as nitrogen or argon [6] [12]. Exposure to ambient conditions may result in hydrolysis of reactive functional groups and oxidation of the terminal alkyne, compromising the compound's utility in click chemistry applications.
The spectroscopic profile of propargyl-polyethylene glycol 2-acid provides definitive identification markers through nuclear magnetic resonance and infrared spectroscopy [1] [14]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that confirm the presence of distinct functional groups within the molecular structure.
The terminal alkyne proton typically appears as a distinctive signal in proton nuclear magnetic resonance spectra, providing a diagnostic peak for structural confirmation [14] [28]. The polyethylene glycol backbone produces characteristic multiplets in the region associated with methylene protons adjacent to oxygen atoms, typically observed around 3.6-3.8 parts per million [14] [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the alkyne carbon atoms producing signals in the characteristic region for sp-hybridized carbons [29] [31]. The carboxylic acid carbonyl carbon appears in the typical region for carbonyl carbons, usually around 170-180 parts per million [31].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups [14]. The terminal alkyne C-H stretch typically appears around 3270 wavenumbers, while the carboxylic acid carbonyl stretch manifests around 1700 wavenumbers [14]. The polyethylene glycol ether linkages produce characteristic C-O-C stretching vibrations around 1100 wavenumbers [14].
Spectroscopic Method | Characteristic Features | Typical Values | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance | Terminal alkyne proton | ~2.5 ppm | [14] |
¹H Nuclear Magnetic Resonance | Polyethylene glycol protons | 3.6-3.8 ppm | [14] [17] |
¹³C Nuclear Magnetic Resonance | Alkyne carbons | sp-hybridized region | [29] [31] |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm | [31] |
Infrared Spectroscopy | Alkyne C-H stretch | ~3270 cm⁻¹ | [14] |
Infrared Spectroscopy | Carbonyl stretch | ~1700 cm⁻¹ | [14] |
Infrared Spectroscopy | Ether C-O-C stretch | ~1100 cm⁻¹ | [14] |